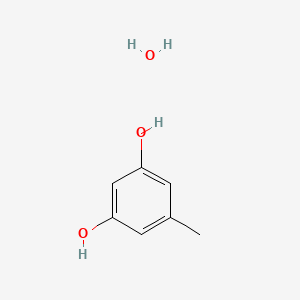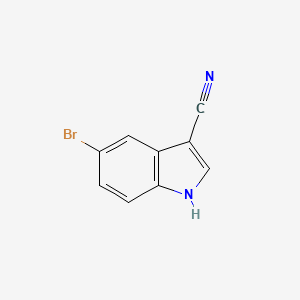
5-溴-3-氰基吲哚
概述
描述
5-Bromo-3-cyanoindole is a chemical compound with the molecular formula C9H5BrN2 and a molecular weight of 221.05 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-cyanoindole involves using 5-bromoindole as a raw material, adding N-methylpyrrolidine as a reaction solvent, performing a reflux reaction in the presence of a cyaniding reagent, then quenching cyanide using an inorganic alkali, and extracting and concentrating to obtain the product . Another efficient synthesis method of 5-bromoindole involves using indole as a raw material, subjecting it to sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole, then undergoing a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole, and finally, subjecting it to an addition reaction with bromine to produce 5-bromoindole .科学研究应用
抗癌和抗增殖活性
吲哚植物抗毒素的 5-溴衍生物已被合成并筛选其对人癌细胞系的抗增殖/细胞毒活性 . 一些类似物显示出优于或与顺铂相当的活性,顺铂是一种常见的化疗药物 . 在 C-5 位置的吲哚或吲哚啉骨架上存在溴导致白血病细胞系抗癌活性部分增加 .
植物中的生物防御机制
吲哚植物抗毒素,包括 5-溴衍生物,是由十字花科蔬菜(如西兰花、芥菜、卷心菜、花椰菜和芜菁)在暴露于物理、化学或生物胁迫时产生的 . 这些化合物是植物的重要防御机制 .
抗真菌和抗菌活性
吲哚植物抗毒素,包括 5-溴衍生物,表现出广泛的抗真菌活性和中等抗菌作用 .
抗原生动物活性
神经保护作用
一种类型的吲哚植物抗毒素螺芸苔素在多发性硬化症患者脑脊液中显示出抗聚集作用 .
抑制吲哚胺 2,3-双加氧酶
以天然产物为基础的芸苔素,包括 5-溴衍生物,已被发现可以抑制吲哚胺 2,3-双加氧酶,一种参与色氨酸代谢的酶。 这种抑制作用已被确定为体内抗肿瘤作用的关键机制 .
生物活性吲哚的合成
3-氰基吲哚,一种与 5-溴-3-氰基吲哚相关的化合物,已被用作制备生物活性吲哚的反应物 .
抑制糖原合成酶激酶 3β (GSK-3)
安全和危害
Safety data indicates that exposure to 5-Bromo-3-cyanoindole should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. In case of accidental ingestion or contact, immediate medical assistance should be sought .
作用机制
Target of Action
It is known that indole derivatives, which include 5-bromo-3-cyanoindole, have a wide range of biological activities . They are often used in the pharmaceutical industry due to their diverse bioactivities .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . The specific interactions and resulting changes would depend on the particular receptors involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse and depend on the specific biological context .
生化分析
Biochemical Properties
5-Bromo-3-cyanoindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. The interactions between 5-Bromo-3-cyanoindole and these biomolecules are typically characterized by binding affinities and the resultant inhibition or activation of enzymatic activities .
Cellular Effects
The effects of 5-Bromo-3-cyanoindole on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Bromo-3-cyanoindole can affect the proliferation and differentiation of various cell types. Additionally, it has been observed to impact the expression of specific genes involved in metabolic and signaling pathways .
Molecular Mechanism
At the molecular level, 5-Bromo-3-cyanoindole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 5-Bromo-3-cyanoindole can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-cyanoindole can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-3-cyanoindole remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to 5-Bromo-3-cyanoindole has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-cyanoindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, 5-Bromo-3-cyanoindole can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
5-Bromo-3-cyanoindole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, 5-Bromo-3-cyanoindole has been shown to inhibit enzymes involved in the biosynthesis of certain amino acids, leading to changes in their intracellular concentrations .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-cyanoindole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 5-Bromo-3-cyanoindole within specific cellular compartments can influence its activity and function. Studies have shown that the compound can accumulate in certain organelles, affecting their function and overall cellular homeostasis .
Subcellular Localization
The subcellular localization of 5-Bromo-3-cyanoindole is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 5-Bromo-3-cyanoindole may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 5-Bromo-3-cyanoindole within cells can have significant implications for its biochemical and cellular effects .
属性
IUPAC Name |
5-bromo-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUQCVKBNRGSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394396 | |
| Record name | 5-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90271-86-6 | |
| Record name | 5-Bromo-3-cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-cyanoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
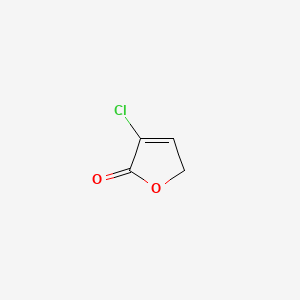

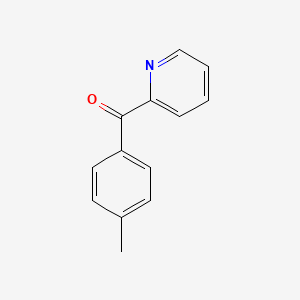
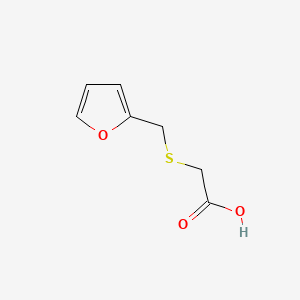
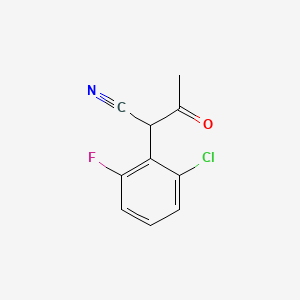
![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
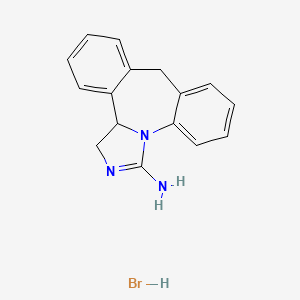

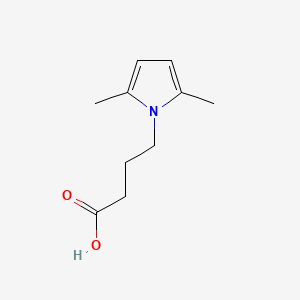
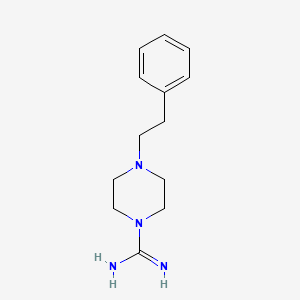
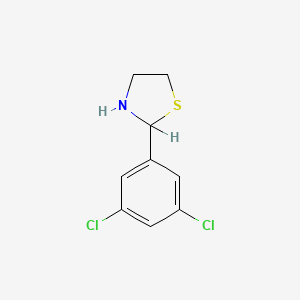

![1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1352146.png)
